N-acetyllactosamine

Description

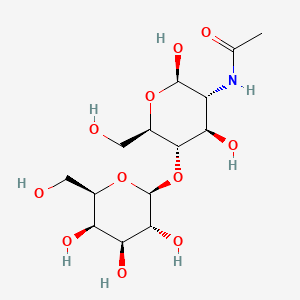

This compound contains a this compound motif and is often attached to a R aglycon.

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO11 |

|---|---|

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |

InChI Key |

KFEUJDWYNGMDBV-LODBTCKLSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyllactosamine: A Core Glycan Building Block in Cellular Communication and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of N-acetylglucosamine (GlcNAc) and galactose (Gal), that forms the backbone of many complex glycans on the surface of vertebrate cells.[1] These structures, present on N-glycans, O-glycans, and glycolipids, are pivotal in a vast array of biological processes, ranging from cellular recognition and signaling to immune responses and pathogenesis.[2] The precise arrangement and modification of LacNAc units dictate their three-dimensional structure and, consequently, their functional roles. This technical guide provides a comprehensive overview of the biological functions, physicochemical properties, and key experimental methodologies related to this compound, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a white, crystalline solid with a molecular weight of 383.35 g/mol .[3][4] It is soluble in water and exists as a β-D-galactopyranosyl-(1→4)-N-acetyl-D-glucosamine structure.[5] Further details of its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₁₁ | [3][4] |

| Molecular Weight | 383.35 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Water: 10 mg/mL, clear, colorless | [5] |

| Melting Point | 191-192 °C | [5] |

| Optical Activity | +28° | [5] |

| pKa | 12.85 ± 0.20 (Predicted) | [5] |

Core Biological Functions and Significance

The biological importance of this compound lies in its role as a fundamental building block for more complex glycan structures and as a recognition motif for a variety of glycan-binding proteins (lectins).

Ligand for Galectins and Selectins

Galectins: This family of lectins is defined by its affinity for β-galactosides, with this compound being a primary ligand.[6] The interaction between galectins and LacNAc-containing glycans mediates a multitude of cellular processes, including cell adhesion, signaling, and apoptosis. For instance, galectin-3 binds with high affinity to glycans with repeating [-3Galβ1-4GlcNAcβ1-]n, or poly-N-acetyllactosamine (poly-LacNAc), sequences.[7] The affinity of galectins for N-glycans can be enhanced by the branching of these structures. The binding affinities of various galectins for LacNAc and related structures are presented in the table below.

| Galectin | Ligand | Dissociation Constant (Kd) | Reference |

| Human Galectin-1 | Galβ4GlcNAcβ3Galβ4Glc-BSA | ~23 µM | [8][9] |

| Human Galectin-1 | Poly-N-acetyllactosamine-BSA | 11.9 ± 2.9 µM to 20.9 ± 5.1 µM | [8][9] |

| Human Galectin-3 | Methyl lactoside | 91.0 µM | [10][11] |

| Human Galectin-3 | 3′-O-sulfated propargylated LacNAc | 14.7 µM | [10] |

| Human Galectin-3 | Neo-glycoproteins with LacdiNAc-LacNAc tetrasaccharide | 0.05 µM | [1] |

| Human Galectin-3 | Asialofetuin (containing LacNAc) | Micromolar range | [7] |

Selectins: These cell adhesion molecules play a crucial role in the inflammatory response by mediating the tethering and rolling of leukocytes on endothelial cells.[12] Selectins recognize sialylated and fucosylated forms of this compound, such as the sialyl Lewis X (sLex) antigen. P-selectin, for example, binds with high affinity to P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) on neutrophils, which displays complex, sialylated, and fucosylated O-linked poly-N-acetyllactosamine chains.

Role in Cancer and Immunology

Alterations in the expression of LacNAc and its derivatives are frequently associated with cancer development and metastasis. Tumor cells often exhibit increased branching of N-glycans and higher levels of poly-N-acetyllactosamine, which can enhance their interaction with galectins, promoting tumor cell adhesion, survival, and immune evasion.[13]

In the immune system, LacNAc-containing glycans on the surface of immune cells are critical for regulating their function. For example, the interaction of galectin-1 with LacNAc on T cells can induce apoptosis or anergy, thereby modulating the immune response.

Biosynthesis of this compound

The synthesis of this compound is a key step in the biosynthesis of complex N- and O-glycans. This process is catalyzed by a family of enzymes called β-1,4-galactosyltransferases (β4Gal-Ts), which transfer galactose from a UDP-galactose donor to a terminal N-acetylglucosamine residue on a growing glycan chain. The apparent Km values of human β-1,4-galactosyltransferase for different acceptors are shown below.

| Acceptor | Apparent Km | Reference |

| Agalacto-poly-N-acetyllactosamine | 170 µM | [14] |

| Lacto-N-triose II | 190 µM | [14] |

| Lacto-N-triaosylceramide | 830 µM | [14] |

The biosynthesis of poly-N-acetyllactosamine chains involves the alternating action of β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases.

Caption: Biosynthesis of this compound.

Experimental Methodologies

A variety of experimental techniques are employed to study the synthesis, structure, and function of this compound.

Enzymatic Synthesis of this compound

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the acceptor (e.g., p-nitrophenyl-β-N-acetylglucosaminide), the donor (e.g., UDP-galactose), a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and divalent cations (e.g., 10 mM MnCl₂).[15]

-

Enzyme Addition: Add purified recombinant β-1,4-galactosyltransferase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-24 hours).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.1 M EDTA) or by heat inactivation.

-

Product Purification: Purify the synthesized this compound derivative using techniques such as high-performance liquid chromatography (HPLC) or solid-phase extraction.[16]

-

Analysis: Confirm the identity and purity of the product by mass spectrometry and/or NMR spectroscopy.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic synthesis of this compound in aqueous-organic reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C14H25NO11 | CID 439271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 32181-59-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Human galectin-1 recognition of poly-N-acetyllactosamine and chimeric polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selectively Modified Lactose and this compound Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Glycan microarrays for decoding the glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 16. mdpi.com [mdpi.com]

The Central Role of N-acetyllactosamine in Cellular Recognition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose and N-acetylglucosamine, that serves as a critical building block for the complex glycans adorning cell surfaces.[1][2] These structures are not mere decorations; they are pivotal information carriers in a vast array of biological processes. The presentation of LacNAc, particularly in its polymeric form (poly-N-acetyllactosamine), creates specific recognition motifs for a host of endogenous lectins, thereby mediating cell-cell and cell-matrix interactions, signal transduction, and immune responses. Aberrant expression of LacNAc-containing structures is a hallmark of various pathological states, most notably cancer, where it drives tumor progression and metastasis.[3][4] This guide provides an in-depth examination of LacNAc's role in cellular recognition, details the experimental protocols used to study these interactions, and presents quantitative binding data to inform research and therapeutic development.

This compound: The Recognition Motif

This compound exists as a core component of N-linked and O-linked glycans, as well as glycolipids.[1] It is synthesized in the Golgi apparatus where β4-galactosyltransferases add galactose to terminal N-acetylglucosamine (GlcNAc) residues on glycan branches.[5] The resulting Galβ1,4GlcNAc structure is known as a Type 2 LacNAc, the most common form in vertebrates. These units can be further elongated by glycosyltransferases to form linear or branched poly-N-acetyllactosamine chains.[1][6] This multivalency is key, as it dramatically increases the avidity of interactions with glycan-binding proteins (GBPs), or lectins.

The biological significance of LacNAc is realized through its interaction with specific lectins, which decode the glycan information to trigger downstream cellular events. The most prominent and well-studied of these are the galectins and selectins.

Key Lectin Families Recognizing LacNAc

Galectins: Orchestrators of the Glycan Lattice

Galectins are a family of β-galactoside-binding proteins defined by a conserved carbohydrate recognition domain (CRD).[5][7] They are crucial mediators of cell adhesion, signaling, and inflammation.

-

Galectin-1: This proto-type galectin exists as a homodimer. It binds preferentially to terminal, non-reducing LacNAc units.[8][9] While its affinity for a single LacNAc unit is relatively modest, its binding is significantly enhanced by the presence of long-chain poly-N-acetyllactosamine structures, demonstrating the importance of multivalency.[8][9]

-

Galectin-3: A unique chimera-type galectin, Gal-3 has a C-terminal CRD and a long N-terminal tail that mediates oligomerization.[10] This structure allows Gal-3 to cross-link multiple glycoproteins on the cell surface, forming a dynamic "galectin-glycoprotein lattice."[5] This lattice can trap and cluster key receptors like the Epidermal Growth Factor Receptor (EGFR) and Transforming Growth Factor-β (TGF-β) receptor, modulating their signaling output and surface residency time.[5] Gal-3 shows high specificity for poly-LacNAc chains and can recognize internal LacNAc epitopes, making it a potent modulator of cellular behavior.[11] Its overexpression is strongly linked to tumor progression and metastasis.[3][11]

-

Galectin-9: This tandem-repeat galectin contains two distinct CRDs. Structural studies have revealed that galectin-9 can recognize internal LacNAc units within a poly-N-acetyllactosamine chain, contributing to its high avidity for these structures.[7][12]

Selectins: Mediators of Leukocyte Adhesion

Selectins are a family of C-type lectins that mediate cell adhesion in the vascular system, most notably the initial tethering and rolling of leukocytes on endothelial cells during inflammation. Their ligands are not bare LacNAc units but rather fucosylated and sialylated modifications built upon a LacNAc backbone. The most famous of these is the Sialyl Lewis X (sLeX) epitope (Siaα2,3Galβ1,4(Fucα1,3)GlcNAc).[1] Here, LacNAc serves as the essential scaffold for the presentation of the fucose and sialic acid residues that are directly recognized by the selectins.

Role of LacNAc in Cellular Processes and Disease

Signal Transduction via the Galectin Lattice

The galectin-glycoprotein lattice is a major mechanism by which LacNAc structures regulate cell signaling. By cross-linking glycoproteins bearing multiple LacNAc-terminated N-glycans, galectin-3 can stabilize receptors at the cell surface, preventing their internalization and prolonging downstream signaling.[5] This is particularly relevant in cancer, where increased N-glycan branching (catalyzed by enzymes like MGAT5) leads to more LacNAc antennae, enhancing galectin-3 binding and promoting sustained pro-growth signaling from receptors like EGFR.[5]

Caption: Galectin-3 mediated receptor lattice signaling pathway.

Cancer Progression and Immune Evasion

A common feature of malignant transformation is the alteration of glycosylation pathways, often resulting in an abundance of branched, poly-LacNAc-rich N-glycans on the cancer cell surface.[5] This altered "glyco-signature" has profound consequences:

-

Metastasis: Increased LacNAc expression enhances galectin-3 binding, which promotes tumor cell aggregation and adhesion to endothelial cells, facilitating extravasation and the formation of distant metastases.[3]

-

Immune Evasion: The dense coat of LacNAc-extended glycans can physically mask ligands on the cancer cell surface, preventing their recognition by immune cells.[13][14] Recent functional genomics studies have shown that the extension of complex N-glycans with poly-LacNAc is a direct mechanism by which cancer cells evade lysis by Natural Killer (NK) cells.[4][13][14]

Cell Adhesion

Beyond signaling, LacNAc-lectin interactions are directly involved in cell adhesion.

-

Tumor Cell Adhesion: Sialylated poly-LacNAc structures on tumor cells have been shown to inhibit their attachment to the extracellular matrix protein laminin.[15]

-

Glial Cell Adhesion: The 3-fucosyl-N-acetyllactosamine epitope (Lewis X) is expressed on astrocytes and oligodendrocytes and is thought to play a role in astrocyte-astrocyte and astrocyte-oligodendrocyte adhesion in the brain.[16]

Quantitative Data on LacNAc-Lectin Interactions

The affinity of lectins for LacNAc structures can be quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure, with lower values indicating higher affinity.

| Lectin | Ligand | Technique | Apparent Kd (µM) | Reference |

| Human Galectin-1 | Galβ4GlcNAcβ3Galβ4Glc-BSA | ELISA-type Assay | ~23 | [8] |

| Human Galectin-1 | Poly-LacNAc-BSA | ELISA-type Assay | 11.9 - 20.9 | [8] |

| Human Galectin-3 | 3′-O-sulfated LacNAc analog | ITC | 14.7 | [10] |

| Human Galectin-3 | Methyl β-D-lactoside | ITC | 91 | [10] |

| Human Galectin-3 | Poly-LacNAc Neo-glycoproteins | SPR | Sub-nanomolar (nM) range | [11] |

Note: Binding affinities are highly dependent on the experimental setup, particularly the valency of the ligand presentation (e.g., monovalent vs. multivalent on a protein scaffold like BSA).

Experimental Protocols for Studying LacNAc Interactions

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[17][18]

Methodology:

-

Sensor Chip Preparation: Select a sensor chip (e.g., CM5 dextran (B179266) chip). Activate the surface carboxyl groups using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Ligand Immobilization: Inject a solution of the LacNAc-containing glycoprotein (B1211001) or neoglycoprotein (e.g., poly-LacNAc-BSA) over the activated surface. The primary amine groups of the protein will form covalent amide bonds with the chip surface. Aim for a specific immobilization level (measured in Response Units, RU).

-

Deactivation: Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

-

Analyte Binding: Inject a series of concentrations of the purified lectin (analyte) in a suitable running buffer over the immobilized ligand surface. A reference flow cell (without immobilized ligand) should be used for background subtraction.

-

Association/Dissociation: Monitor the change in RU in real-time. The binding phase (association) is followed by a buffer-only flow phase to monitor the dissociation of the complex.

-

Regeneration: Inject a low-pH buffer (e.g., glycine-HCl, pH 2.5) or a high concentration of a competing sugar (e.g., lactose) to remove the bound analyte and regenerate the surface for the next injection.

-

Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Glycan Microarray Analysis

This high-throughput technique allows for the screening of a single protein against hundreds of different, structurally defined glycans to map its binding specificity.[6][19]

Methodology:

-

Array Fabrication: Covalently print a library of synthetic or natural glycans, including various LacNAc and poly-LacNAc structures, onto a chemically activated glass slide. Each glycan is spotted at a known location.

-

Blocking: Incubate the slide in a blocking buffer (e.g., BSA-containing buffer) to prevent non-specific protein binding to the slide surface.

-

Lectin Incubation: Incubate the blocked slide with the lectin of interest, which has been pre-labeled with a fluorescent tag (e.g., Cy3, Alexa Fluor 647) or is a fusion protein (e.g., Fc-chimera) that can be detected by a fluorescently labeled secondary antibody.

-

Washing: Perform a series of stringent washes to remove any unbound or weakly interacting lectin.

-

Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Quantify the fluorescence intensity for each spot. The intensity of the signal is proportional to the amount of lectin bound to a specific glycan, providing a detailed profile of the lectin's binding preferences.

Caption: Workflow for a Glycan Microarray binding experiment.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate, which can be an extracellular matrix protein or a purified lectin, to probe the role of specific glycan-protein interactions.

Methodology:

-

Plate Coating: Coat the wells of a 96-well microplate with the protein of interest (e.g., Galectin-3, Laminin, or Fibronectin) overnight at 4°C. Control wells should be coated with a non-adhesive protein like BSA.

-

Blocking: Wash the wells and block any remaining non-specific binding sites with a BSA solution for 1 hour at 37°C.

-

Cell Labeling: While the plate is blocking, harvest the cells of interest and label them with a fluorescent dye such as Calcein AM. Calcein AM is cell-permeable and non-fluorescent until cleaved by intracellular esterases in live cells, producing a bright green fluorescence.

-

Cell Seeding: Wash the blocked wells and seed the fluorescently labeled cells into each well. If testing inhibitors, pre-incubate the cells with the inhibitor (e.g., free lactose (B1674315) as a competitor for galectin binding) before seeding.

-

Adhesion Incubation: Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells multiple times with buffer to remove all non-adherent cells.

-

Quantification: Read the fluorescence of the remaining adherent cells in each well using a microplate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

References

- 1. Tracking this compound on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. zbiotech.com [zbiotech.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Human galectin-1 recognition of poly-N-acetyllactosamine and chimeric polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Functional genomics identifies this compound extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional genomics identifies this compound extension of complex N-glycans as a mechanism to evade lysis by natural killer cells :: MPG.PuRe [pure.mpg.de]

- 15. rupress.org [rupress.org]

- 16. Expression of 3-fucosyl-N-acetyllactosamine on glia cells and its putative role in cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of specific interactions of synthetic glycopolypeptides carrying this compound and related compounds with lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 19. escholarship.org [escholarship.org]

N-Acetyllactosamine as a Precursor for Glycan Biosynthesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyllactosamine (LacNAc), a fundamental disaccharide unit composed of galactose and N-acetylglucosamine, serves as a critical building block for the biosynthesis of complex glycans on glycoproteins and glycolipids. The iterative addition of LacNAc units leads to the formation of poly-N-acetyllactosamine (poly-LacNAc) chains, which can be further modified to generate a vast array of glycan structures. These structures play pivotal roles in numerous biological processes, including cell adhesion, signaling, and immune recognition. Aberrant expression of LacNAc and poly-LacNAc is frequently associated with pathological conditions, particularly cancer, making the biosynthetic pathways of these glycans a key area of investigation for diagnostics and therapeutic development. This technical guide provides a comprehensive overview of LacNAc biosynthesis, its role in glycan diversification, the analytical methods for its characterization, and its relevance in disease and drug discovery.

The Core of Glycan Complexity: this compound Biosynthesis

The synthesis of LacNAc and its polymers is a highly regulated process occurring primarily in the Golgi apparatus. It involves the sequential action of two key families of glycosyltransferases: β-1,4-galactosyltransferases (B4GALTs) and β-1,3-N-acetylglucosaminyltransferases (B3GNTs).

The Enzymatic Machinery

The formation of the Galβ1-4GlcNAc linkage, the defining feature of Type 2 LacNAc, is catalyzed by B4GALT1.[1] This enzyme transfers galactose from the donor substrate UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain.[2][3] The subsequent addition of a GlcNAc residue in a β1-3 linkage to the galactose of a LacNAc unit is mediated by B3GNTs, with B3GNT2 being a major enzyme responsible for the elongation of poly-LacNAc chains.[4][5] The alternating action of these enzymes results in the formation of linear or branched poly-LacNAc structures.[6]

Biosynthesis of this compound and Polylactosamine Chains

The biosynthesis of LacNAc and its subsequent elongation into poly-LacNAc chains is a fundamental process in the maturation of N-glycans and O-glycans. This pathway involves the coordinated and alternating action of specific glycosyltransferases in the Golgi apparatus.

Quantitative Insights into LacNAc Biosynthesis

The efficiency and specificity of LacNAc and poly-LacNAc synthesis are governed by the kinetic properties of the involved enzymes and the cellular context, which dictates the abundance of these glycan structures.

Kinetic Parameters of Key Glycosyltransferases

The Michaelis-Menten constants (Km) for the key enzymes B4GALT1 and B3GNT2 provide insights into their substrate affinities. Lower Km values indicate higher affinity.

| Enzyme | Substrate | Acceptor | Km (µM) | Reference |

| B4GALT1 | UDP-Gal | N-acetylglucosamine (GlcNAc) | ~50-100 | [7] |

| Agalacto-poly-N-acetyllactosamine | 170 | |||

| B3GNT2 | UDP-GlcNAc | This compound (LacNAc) | 216 | [8] |

| Lacto-N-neotetraose | 8990 | [8][9] |

Altered Abundance of LacNAc in Disease

The expression of poly-LacNAc chains is significantly altered in various cancers, often correlating with malignancy and metastatic potential.

| Cancer Type | Comparison | Change in Poly-LacNAc Abundance | Reference |

| Melanoma | Metastatic vs. Primary Cells | Significantly Higher in Metastatic Cells | [10] |

| Gastric Cancer | Stage III vs. Adjacent Tissue | ~6.9-fold increase in relative abundance | [11] |

| Stage II vs. Adjacent Tissue | ~2.05-fold increase in relative abundance | [11] |

Signaling Pathways Modulated by LacNAc

LacNAc-containing glycans on the cell surface act as ligands for a class of carbohydrate-binding proteins called galectins. Galectin-3, in particular, plays a crucial role in translating glycan-encoded information into cellular responses.

Galectin-3 Mediated Signaling

Extracellular galectin-3 can cross-link glycoproteins bearing poly-LacNAc chains, forming a galectin-glycoprotein lattice on the cell surface. This lattice modulates the activity of various cell surface receptors, influencing signaling pathways that control cell adhesion, migration, and apoptosis.

LacNAc in Drug Development

The pivotal role of LacNAc in cancer progression has made its biosynthetic pathway and its interacting partners attractive targets for therapeutic intervention.

Targeting Galectin-3

Given the role of galectin-3 in promoting tumor growth and metastasis, the development of galectin-3 inhibitors is an active area of research.[12][13] These inhibitors, which can be carbohydrate-based or non-carbohydrate small molecules, aim to disrupt the galectin-glycoprotein lattice and thereby inhibit downstream signaling that promotes cancer progression.[14]

LacNAc in Antibody-Drug Conjugates (ADCs)

The unique glycan structures on cancer cells can be exploited for targeted drug delivery. Recent advancements have utilized LacNAc-based substrates for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and potentially more effective ADCs.[15][16] This approach leverages the enzymatic machinery of glycoengineering to attach payloads to the antibody's Fc glycan.[17]

Experimental Protocols

The study of LacNAc biosynthesis and its functional consequences relies on a variety of specialized experimental techniques.

Workflow for N-Glycan Analysis from Cultured Cells

A typical workflow for the analysis of N-glycans from cultured cells involves cell lysis, protein denaturation, enzymatic release of N-glycans, glycan purification, labeling, and analysis by mass spectrometry.

Detailed Protocol for β-1,4-Galactosyltransferase (B4GALT) Activity Assay (Radioactive Method)

This protocol outlines a method to measure the activity of B4GALT by quantifying the transfer of radiolabeled galactose from UDP-[³H]Galactose to an acceptor substrate.

Materials:

-

Enzyme source (e.g., cell lysate, purified B4GALT)

-

Acceptor substrate (e.g., N-acetylglucosamine, ovalbumin)

-

UDP-[³H]Galactose (radiolabeled donor substrate)

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 10 mM MnCl₂)

-

Stop solution (e.g., 20 mM EDTA)

-

Dowex-1 anion exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of the acceptor substrate, and the enzyme source.

-

Initiation: Start the reaction by adding UDP-[³H]Galactose to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding the stop solution.

-

Separation: Apply the reaction mixture to a Dowex-1 column to separate the radiolabeled product (galactosylated acceptor) from the unreacted UDP-[³H]Galactose. The negatively charged UDP-[³H]Galactose will bind to the resin, while the neutral or less charged product will flow through.

-

Elution and Quantification: Elute the product from the column with water. Mix the eluate with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product over time, normalized to the amount of protein in the enzyme source.

Lectin Blotting for Polylactosamine Detection

This method utilizes the specificity of certain lectins for poly-LacNAc chains to detect their presence on glycoproteins separated by SDS-PAGE.

Materials:

-

Protein sample (cell lysate, purified glycoprotein)

-

SDS-PAGE reagents and equipment

-

Electroblotting system and PVDF membrane

-

Blocking buffer (e.g., 3% BSA in TBST)

-

Biotinylated Datura stramonium agglutinin (DSA) or other poly-LacNAc specific lectin

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Separate the protein sample by SDS-PAGE.[18]

-

Electroblotting: Transfer the separated proteins to a PVDF membrane.[19]

-

Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature.[18]

-

Lectin Incubation: Incubate the membrane with biotinylated DSA (typically 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.[20]

-

Washing: Wash the membrane several times with TBST to remove unbound lectin.[18]

-

Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[19]

-

Washing: Repeat the washing steps to remove unbound conjugate.[18]

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20]

Conclusion

This compound is a fundamental precursor in the biosynthesis of a diverse array of complex glycans that are integral to cellular function and organismal health. The enzymes that synthesize and extend LacNAc chains are critical regulators of the glycan landscape. The altered expression of LacNAc-containing structures in diseases like cancer underscores their importance as biomarkers and therapeutic targets. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate roles of this compound in biology and to leverage this knowledge for the development of novel diagnostics and therapeutics.

References

- 1. agilent.com [agilent.com]

- 2. B4GALT1 beta-1,4-galactosyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new method for detecting beta 1,4-galactosyltransferase activity in sera of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LacNAc - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Common glycoproteins expressing polylactosamine-type glycans on matched patient primary and metastatic melanoma cells show different glycan profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Integrated Glycome Strategy for Characterization of Aberrant LacNAc Contained N-Glycans Associated With Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GALECTIN INHIBITORS - Is a Galectin-3 Inhibitor the Answer for Millions of Patients With Cirrhosis & Cancer? [drug-dev.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-step synthesis of site-specific antibody-drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. glycanlink.com [glycanlink.com]

- 18. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

An In-depth Technical Guide to the Structure and Diversity of Poly-N-acetyllactosamine Chains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, biosynthesis, and functional diversity of poly-N-acetyllactosamine (poly-LacNAc) chains. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the fields of glycobiology, oncology, immunology, and cell signaling. This document details the intricate enzymatic pathways governing poly-LacNAc synthesis, presents quantitative data on enzyme kinetics and glycan-protein interactions, and outlines detailed protocols for the experimental analysis of these crucial glycans.

Core Structure and Biosynthesis of Poly-N-acetyllactosamine

Poly-N-acetyllactosamine is a linear glycan polymer composed of repeating disaccharide units of N-acetyllactosamine (LacNAc), which consists of N-acetylglucosamine (GlcNAc) and galactose (Gal).[1][2] These units are linked via a β(1,3) linkage between GlcNAc and Gal, and a β(1,4) linkage between Gal and the subsequent GlcNAc, forming the characteristic [-3Galβ1-4GlcNAcβ1-]n backbone.[2] Poly-LacNAc chains are found as extensions on N-glycans, O-glycans, and glycolipids, where they serve as scaffolds for a variety of terminal glycan epitopes.[2][3]

The biosynthesis of poly-LacNAc is a highly regulated process that occurs in the Golgi apparatus and involves the sequential action of two main types of glycosyltransferases:

-

β-1,3-N-acetylglucosaminyltransferases (β3GNTs): These enzymes, with β3GNT2 being a key player, catalyze the addition of GlcNAc to a terminal galactose residue.[4]

-

β-1,4-galactosyltransferases (β4GalTs): This family of enzymes, particularly β4Gal-TI, transfers galactose to a terminal GlcNAc residue.[3]

The initiation of poly-LacNAc chain synthesis occurs preferentially on complex multi-antennary N-glycans.[5] The concerted and alternating action of β3GNTs and β4GalTs leads to the elongation of the poly-LacNAc chain.

Branching of Poly-N-acetyllactosamine: The I-antigen

The linear poly-LacNAc chain, also known as the i-antigen, can be further modified to form a branched structure called the I-antigen.[2][6] This branching is catalyzed by the I-branching enzyme , a β-1,6-N-acetylglucosaminyltransferase encoded by the GCNT2 gene.[2][7] GCNT2 transfers a GlcNAc residue to the C6 position of an internal galactose residue within the poly-LacNAc chain.[2] This branched structure can then be further elongated with additional LacNAc units. The conversion from the fetal i-antigen to the adult I-antigen is a developmentally regulated process.[7]

Quantitative Data on Poly-LacNAc Biosynthesis and Interactions

The precise regulation of poly-LacNAc synthesis and its interactions with glycan-binding proteins are crucial for its biological functions. The following tables summarize key quantitative data related to the enzymes and binding partners of poly-LacNAc.

Table 1: Kinetic Parameters of Key Enzymes in Poly-LacNAc Biosynthesis

| Enzyme | Substrate | Km / KD | kcat | Organism | Reference |

| Human B3GNT2 | UDP-GlcNAc | 216 ± 36 µM (KUDP-GlcNAc) | 35.8 ± 0.7 min⁻¹ | Human | |

| LacNAc | 8.99 ± 1.75 mM (KLacNAc) | Human | |||

| UDP-GlcNAc | ~140 µM (KD) | Human | |||

| UDP | ~260 µM (KD) | Human |

Table 2: Binding Affinities of Lectins to Poly-LacNAc Structures

| Lectin | Ligand | Kd (Apparent) | Method | Reference |

| Galectin-3 | LacdiNAc-LacNAc-BSA | 30 - 700 nM | ELISA | [8] |

| Poly-LacNAc based neoglycoproteins | Sub-nanomolar | Surface Plasmon Resonance | [8] |

Note: Quantitative binding data for a wide range of lectins to specific poly-LacNAc structures is an active area of research. The affinities can vary significantly based on the length, branching, and terminal modifications of the poly-LacNAc chain.

Biological Functions and Diversity of Poly-LacNAc

The structural diversity of poly-LacNAc chains, arising from variations in length, branching, and terminal modifications, underpins their involvement in a wide array of biological processes.

Role in Cell Adhesion and Signaling

Poly-LacNAc chains act as ligands for various glycan-binding proteins, including galectins and selectins. These interactions are critical for cell-cell and cell-matrix adhesion, thereby influencing processes such as immune cell trafficking and inflammation. The extended nature of poly-LacNAc chains allows them to present terminal epitopes at a distance from the cell surface, facilitating recognition by binding partners.[2]

Involvement in Cancer Progression

Aberrant glycosylation, including altered expression of poly-LacNAc, is a hallmark of cancer. Increased levels of poly-LacNAc and I-branched structures are associated with tumor progression and metastasis in various cancers, including melanoma and breast cancer.[9] These altered glycan structures can modulate the activity of cell surface receptors and mediate interactions with lectins in the tumor microenvironment, thereby promoting cancer cell survival and invasion.

Function in the Immune System

Poly-LacNAc structures on the surface of immune cells play a crucial role in immune recognition and regulation. For instance, poly-LacNAc on the T200 glycoprotein (B1211001) on natural killer (NK) cells is involved in their binding to target cells.[10] The expression of I-branched glycans synthesized by GCNT2 can influence the susceptibility of cancer cells to NK cell-mediated killing.

Experimental Protocols for the Analysis of Poly-LacNAc

The study of poly-LacNAc requires specialized techniques to isolate, characterize, and quantify these complex glycans. The following sections provide detailed methodologies for key experiments.

Lectin Blotting for the Detection of Poly-LacNAc

Lectin blotting is a widely used technique to detect the presence of specific glycan structures on glycoproteins.

Protocol:

-

Protein Separation: Separate glycoproteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating with a blocking solution (e.g., 3% BSA in TBST) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with a biotinylated lectin specific for poly-LacNAc (e.g., Lycopersicon esculentum (tomato) lectin (LEL) or Datura stramonium agglutinin (DSA)) at a concentration of 1-5 µg/mL in blocking solution for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound lectin.

-

Streptavidin-HRP Incubation: Incubate the membrane with horseradish peroxidase (HRP)-conjugated streptavidin (diluted in blocking solution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 4.

-

Detection: Detect the HRP signal using a chemiluminescent substrate and image the blot.

Mass Spectrometry for Structural Analysis of Poly-LacNAc

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of glycans, including the determination of chain length, branching, and modifications.

Protocol:

-

Glycan Release: Release N-glycans from glycoproteins by enzymatic digestion with PNGase F.

-

Purification: Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).

-

Permethylation: Chemically derivatize the glycans by permethylation to improve their ionization efficiency and stability in the mass spectrometer.

-

Mass Spectrometry Analysis: Analyze the permethylated glycans using MALDI-TOF MS or LC-ESI-MS.

-

MALDI-TOF MS: Provides a rapid profile of the glycan population, allowing for the determination of molecular weights and relative abundances of different glycan structures.

-

LC-ESI-MS/MS: Couples liquid chromatography with tandem mass spectrometry to separate isomeric glycan structures and obtain fragmentation data for detailed structural elucidation, including linkage analysis.

-

-

Data Analysis: Interpret the MS and MS/MS spectra to determine the composition, sequence, and branching pattern of the poly-LacNAc chains.

Glycan Array for Analyzing Poly-LacNAc Interactions

Glycan arrays are high-throughput platforms used to screen the binding specificity of proteins to a large number of different glycan structures.

Protocol:

-

Array Fabrication: Immobilize a library of synthetic or natural poly-LacNAc structures of varying lengths and branching patterns onto a solid support (e.g., a glass slide).

-

Protein Incubation: Incubate the glycan array with a fluorescently labeled protein of interest (e.g., a lectin, antibody, or receptor).

-

Washing: Wash the array to remove unbound protein.

-

Scanning: Scan the array using a fluorescence microarray scanner to detect the binding of the protein to each glycan spot.

-

Data Analysis: Quantify the fluorescence intensity for each spot to determine the binding affinity of the protein to the different poly-LacNAc structures.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the poly-LacNAc biosynthesis pathway and a typical experimental workflow for its analysis.

References

- 1. Regulation of I-branched poly-N-acetyllactosamine synthesis. Concerted actions by I-extension enzyme, I-branching enzyme, and beta1,4-galactosyltransferase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,6-branched mannose and the regulation of poly-N-acetyllactosamine biosynthesis in N-linked oligosaccharides of Chinese hamster ovary cells. [research.bidmc.org]

- 6. Histochemical demonstration and analysis of poly-N-acetyllactosamine structures in normal and malignant human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCNT2 - Wikipedia [en.wikipedia.org]

- 8. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Melanoma-associated glycosyltransferase GCNT2 as an emerging biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Poly-N-acetyllactosamine structures on murine cell surface T200 glycoprotein participate in natural killer cell binding to YAC-1 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyllactosamine in Human Milk Oligosaccharides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide building block of human milk oligosaccharides (HMOs), the third most abundant solid component of human milk after lactose (B1674315) and lipids.[1][2] This technical guide provides a comprehensive overview of the core aspects of LacNAc within HMOs, including its biosynthesis, quantitative prevalence, and biological significance. Detailed experimental protocols for the analysis of LacNAc and associated HMOs are presented, alongside visual representations of key pathways and workflows to support researchers and professionals in drug development.

Introduction to this compound (LacNAc) in HMOs

Human milk oligosaccharides are a complex and diverse group of glycans, with over 200 distinct structures identified.[3][4] These complex sugars are composed of five basic monosaccharides: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), L-fucose (Fuc), and N-acetylneuraminic acid (Neu5Ac), a type of sialic acid.[5][6] The backbone of all HMOs is a lactose (Galβ1–4Glc) core at the reducing end.[7][8] This core can be elongated by the addition of disaccharide units, primarily lacto-N-biose (LNB; Galβ1-3GlcNAc) and this compound (LacNAc; Galβ1-4GlcNAc).[2][9]

LacNAc units can be repeated, forming poly-N-acetyllactosamine chains, and can be further modified with fucose and sialic acid residues, leading to the vast structural diversity of HMOs.[1] These structural variations are critical to the biological functions of HMOs, which include shaping the infant gut microbiota, preventing pathogen adhesion, and modulating the immune system.[1]

Biosynthesis of LacNAc-Containing HMOs

The synthesis of LacNAc-containing HMOs occurs in the mammary gland through the sequential action of various glycosyltransferases. The process begins with the lactose core, which is elongated by the addition of GlcNAc and Gal residues.

Below is a simplified representation of the enzymatic elongation of the lactose core with LacNAc units and subsequent fucosylation, a common modification.

Quantitative Analysis of this compound in Human Milk

The concentration of both free LacNAc and LacNAc within HMO structures varies depending on the lactation stage and the mother's genetic secretor status.[1][10] Advanced analytical techniques are required for accurate quantification.

Concentration of Free this compound

Recent studies have enabled the quantification of unbound LacNAc in human milk, revealing its presence as a free disaccharide.

| Analyte | Concentration Range (μg/mL) | Lactation Stage | Reference |

| This compound (LacNAc) | 6.7 - 31 | Not specified | [11] |

| Lacto-N-biose (LNB) | Decreased from 26 to below detection limit | First week of lactation | [11] |

Concentration of Major HMOs Containing LacNAc

The concentration of HMOs changes significantly during lactation. The following table summarizes the concentrations of several key HMOs, including those with LacNAc units, at different time points postpartum.

| HMO | Day 10 (g/L) | Day 120 (g/L) | Reference |

| Total HMOs | 19.3 ± 2.9 | 8.53 ± 1.18 | [10] |

| Fucosylated HMOs | [10] | ||

| 2'-Fucosyllactose (2'FL) | - | - | |

| Lacto-N-fucopentaose I (LNFP I) | - | - | |

| Non-fucosylated Neutral HMOs | [10] | ||

| Lacto-N-tetraose (LNT) | - | - | |

| Lacto-N-neotetraose (LNnT) | - | - | |

| Sialylated HMOs | [10] | ||

| 3'-Sialyllactose (3'SL) | - | - | |

| 6'-Sialyllactose (6'SL) | - | - |

Specific concentrations for individual HMOs at these time points were not detailed in the provided search results but the overall trend shows a decrease.

Biological Functions of LacNAc-Containing HMOs

The biological activities of HMOs are intrinsically linked to their structures. LacNAc-containing oligosaccharides play a crucial role in the health of breastfed infants.

-

Prebiotic Effect : HMOs, including those with LacNAc, are not digested by the infant and reach the colon intact, where they selectively promote the growth of beneficial bacteria, such as Bifidobacterium longum subsp. infantis.[12][13] This bacterium possesses specific enzymes to cleave and metabolize HMOs.[12]

-

Anti-adhesive Antimicrobial : By mimicking host cell surface glycans, HMOs can act as soluble decoys, inhibiting the binding of pathogenic bacteria and viruses to the intestinal epithelium.[1]

-

Immune Modulation : HMOs and their metabolites can modulate the infant's immune system, influencing the development of the gut-associated lymphoid tissue and systemic immune responses.[14][15][16]

-

Source of N-acetylglucosamine : The enzymatic release of GlcNAc from HMOs by gut bacteria provides a valuable nutrient for the infant.[12]

Below is a diagram illustrating the role of LacNAc-containing HMOs in modulating the gut microbiota.

Experimental Protocols for HMO Analysis

The accurate analysis of LacNAc and HMOs requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone method.

HPLC-Tandem Mass Spectrometry (LC-MS/MS) for LacNAc Quantification

This protocol is based on the methodology for the identification and quantification of unbound LacNAc and LNB in human milk.[11][17]

1. Sample Preparation:

- Size-Exclusion Chromatography: To separate oligosaccharides from larger molecules.

- Solid-Phase Extraction (SPE): For further purification and concentration of the analytes.

- Reduction to Alditols: To simplify the chromatographic separation by preventing anomerization.

2. Chromatographic Separation:

- Chromatography System: High-Performance Liquid Chromatography (HPLC) system.

- Column: Porous Graphitic Carbon (PGC) column, which provides excellent separation for carbohydrate isomers.[5][11]

- Mobile Phase: A gradient elution is typically used to separate the highly related structures.

- Flow Rate: Optimized for the specific column dimensions.

3. Mass Spectrometric Detection:

- Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for its high selectivity and sensitivity.

- Ionization Mode: Electrospray ionization (ESI) is commonly employed.

- Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the target analytes (LacNAc and LNB).[11]

4. Validation:

- The method should be validated according to relevant guidelines (e.g., European Medicines Agency) for precision and accuracy.[11]

Below is a workflow diagram for the LC-MS/MS analysis of free LacNAc in human milk.

Analysis of Intact HMOs by LC-MS

For the analysis of larger LacNAc-containing HMOs, similar principles apply, often with modifications to the sample preparation and chromatographic methods.

-

Derivatization: To enhance detection, HMOs can be fluorescently labeled (e.g., with 2-aminobenzamide) or permethylated.[1][18] Permethylation is particularly useful for mass spectrometry as it increases hydrophobicity and stabilizes the molecules.[1]

-

Chromatography: Besides PGC, Hydrophilic Interaction Liquid Chromatography (HILIC) is also widely used for the separation of labeled oligosaccharides.[18][19]

-

Mass Spectrometry: High-resolution mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization-Fourier Transform Ion Cyclotron Resonance (MALDI-FTICR) MS are employed for detailed structural elucidation of complex HMO mixtures.[1]

Conclusion

This compound is a critical component of human milk oligosaccharides, contributing to their structural diversity and multifaceted biological functions. Understanding its biosynthesis, concentration, and role in infant health is paramount for the development of novel infant formulas and therapeutics. The analytical methods detailed in this guide provide a robust framework for researchers to accurately quantify and characterize LacNAc and its parent HMOs, paving the way for further discoveries in this important field.

References

- 1. Mass spectrometric detection of multiple extended series of neutral highly fucosylated this compound oligosaccharides in human milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HUMAN MILK OLIGOSACCHARIDES (HMOS): STRUCTURE, FUNCTION, AND ENZYME-CATALYZED SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative analysis of this compound and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Release and utilization of N-acetyl-d-glucosamine from human milk oligosaccharides by Bifidobacterium longum subsp. infantis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How glycan metabolism shapes the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JCI Insight - N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota [insight.jci.org]

- 15. N-acetylglucosamine-6-O sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of Seven Human Milk Oligosaccharides (HMOs) in Infant Formula and Adult Nutritionals: First Action 2022.07 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in Analysis of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-acetyllactosamine in Malignant Transformation and Metastasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit of N- and O-linked glycans that plays a pivotal role in the architecture and function of the cell surface glycome. In the context of oncology, aberrant glycosylation patterns, particularly the increased expression and branching of LacNAc structures, are hallmarks of malignant transformation and metastatic progression. These altered glycans, synthesized by specific glycosyltransferases such as N-acetylglucosaminyltransferase V (MGAT5), serve as ligands for galectins, a family of β-galactoside-binding proteins. The interaction between LacNAc-containing glycans and galectins on the cell surface orchestrates a multitude of pro-tumorigenic events, including sustained growth signaling, enhanced cell motility and invasion, angiogenesis, and evasion of immune surveillance. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound contributes to cancer progression, offering a comprehensive resource for researchers and drug development professionals. We present quantitative data on the expression of key molecules, detailed experimental protocols for their study, and visual representations of the critical signaling pathways involved.

Introduction: The Glycan Revolution in Cancer Biology

The surfaces of mammalian cells are adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, covalently attached to proteins and lipids, are not mere decorations but are crucial mediators of cell-cell and cell-matrix interactions, thereby influencing a wide array of physiological and pathological processes. Malignant transformation is consistently associated with profound changes in the cellular glycome. One of the most significant alterations is the increased synthesis of β1,6-GlcNAc branched N-glycans, which are often elongated with poly-N-acetyllactosamine chains.[1][2] These structures create a high-density display of LacNAc units, which are preferentially recognized by galectins.[3] This guide will delve into the core molecular machinery that drives LacNAc-mediated cancer progression, focusing on the enzymatic synthesis of these structures, their interaction with galectins, and the downstream signaling cascades that promote metastasis.

The Synthesis of Pro-Metastatic Glycans: The Role of MGAT5

The enzyme N-acetylglucosaminyltransferase V (MGAT5) is a key architect of the metastatic glycophenotype.[2] Located in the Golgi apparatus, MGAT5 catalyzes the addition of a β1,6-N-acetylglucosamine (GlcNAc) branch to the α-1,6-linked mannose core of N-glycans.[4] This branching is a prerequisite for the subsequent addition of poly-N-acetyllactosamine chains, thereby creating high-affinity ligands for galectins.[3] Upregulation of MGAT5 has been observed in a multitude of cancers and is frequently correlated with poor prognosis.[5][6]

Quantitative Data: MGAT5 Expression in Cancer

The following table summarizes the expression of MGAT5 in various cancer types, highlighting its association with disease progression.

| Cancer Type | Comparison | Fold Change / Expression Level | p-value | Reference |

| Colon Adenocarcinoma | Tumor vs. Normal Tissue | Significantly upregulated in tumor tissue | < 0.05 | [1][7] |

| Colon Adenocarcinoma | High vs. Low MGAT5 Expression | High expression correlates with poorer disease-free survival | < 0.05 | [1] |

| Colorectal Cancer | Tumor vs. Normal Tissue | Significantly upregulated mRNA expression in tumor | Not specified | [3] |

| Breast Cancer | Mgat5 knockdown in murine model | Reduced tumor growth and metastasis | Not specified | [5] |

| Gastric Cancer | High vs. Low GnT-V Expression | High expression correlated with unfavorable clinical outcome | Not specified | [4] |

Galectins: The Readers of the LacNAc Code

Galectins are a family of soluble lectins characterized by their affinity for β-galactosides, particularly this compound.[8] By binding to LacNAc-containing glycoproteins on the cell surface, galectins can cross-link these receptors, forming a "galectin lattice."[9] This lattice modulates the residency time and signaling activity of key receptors, including growth factor receptors like the epidermal growth factor receptor (EGFR).[4][6]

Quantitative Data: Galectin Expression in Cancer

The expression of galectins is also dysregulated in cancer, with specific family members playing distinct roles in different tumor types.

| Cancer Type | Galectin | Comparison | Expression Change | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | Papillary Thyroid Carcinoma | Galectin-3 | Cases with vs. without lymph node metastases | Overexpression less frequent in cases with metastases | 0.001 |[10] | | Papillary Thyroid Carcinoma | Galectin-3 | Primary lesion vs. metastatic foci in lymph nodes | Lower degree of overexpression in metastatic foci | 0.001 |[10] | | Gastric Cancer | Galectin-3 | Primary tumor vs. metastatic lymph nodes | Significantly stronger expression in metastatic lymph nodes | < 0.05 |[11] | | Gastric Cancer | Galectin-3 | Poorly differentiated adenocarcinoma (primary vs. metastatic) | Stronger expression in metastatic lymph nodes | < 0.05 |[11] | | Non-Small Cell Lung Cancer | Galectin-3 | Tumor vs. surrounding healthy tissue | No significant difference in mRNA expression | 0.4959 |[12] |

Signaling Pathways Driven by LacNAc-Galectin Interactions

The binding of galectins to LacNAc-decorated receptors on the cancer cell surface triggers a cascade of downstream signaling events that promote malignant phenotypes.

MGAT5- and Galectin-Mediated Growth Factor Receptor Signaling

Increased β1,6-GlcNAc branching by MGAT5 enhances the clustering of growth factor receptors, such as EGFR, within the galectin lattice. This stabilizes the receptors on the cell surface, prolongs their signaling, and promotes cell proliferation and survival.[4][6]

LacNAc-Mediated Immune Evasion

The dense glycan shield created by increased LacNAc structures can mask ligands for activating receptors on immune cells, such as Natural Killer (NK) cells. This allows cancer cells to evade immune surveillance and destruction.[8][13] The accumulation of complex N-glycans with poly-LacNAc extensions can disrupt the binding of NK cell receptors to their ligands on the tumor cell surface.[14]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in cancer.

Lectin Histochemistry for Detecting LacNAc Structures

Lectin histochemistry is a valuable technique for visualizing the distribution of specific glycan structures in tissue sections.

Objective: To detect the presence and localization of this compound-containing glycans in cancer tissues.

Principle: Biotinylated lectins with specificity for LacNAc, such as Phaseolus vulgaris leucoagglutinin (L-PHA) for β1,6-branched N-glycans, are incubated with tissue sections. The bound lectin is then visualized using an avidin-biotin-enzyme complex and a chromogenic substrate.

Workflow Diagram:

Detailed Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 min each) and a final wash in distilled water.[15]

-

Antigen Retrieval (if necessary): For some tissues, heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) may be required.[15]

-

Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Wash with PBS.

-

Incubate with a blocking solution (e.g., Carbo-Free™ Blocking Solution) for 30 minutes to prevent non-specific binding.[15]

-

-

Lectin Incubation: Apply biotinylated lectin (e.g., L-PHA at 5-20 µg/mL in PBS) and incubate for 30-60 minutes at room temperature.[15]

-

Washing: Wash slides three times with PBS containing 0.05% Tween 20 (PBST).

-

Enzyme Complex Incubation: Apply a pre-formed avidin-biotin-enzyme complex (e.g., VECTASTAIN® Elite® ABC-HRP) and incubate for 30 minutes.[15]

-

Washing: Repeat the washing step as in step 5.

-

Detection: Add a suitable chromogenic substrate (e.g., DAB) and incubate until the desired color intensity is reached.

-

Counterstaining: Briefly stain with a nuclear counterstain like hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Mass Spectrometry for N-Glycan Analysis

Mass spectrometry (MS) is a powerful tool for the detailed structural characterization and quantification of N-glycans.

Objective: To identify and quantify the N-glycan profiles of glycoproteins from cancer cells or tissues.

Principle: N-glycans are enzymatically released from glycoproteins, derivatized (e.g., permethylation), and then analyzed by MALDI-TOF or LC-MS/MS to determine their mass and fragmentation patterns, allowing for structural elucidation.

Workflow Diagram:

Detailed Protocol Outline:

-

Sample Preparation: Proteins are denatured, reduced, and alkylated to ensure efficient enzymatic cleavage of N-glycans.

-

N-glycan Release: Incubation with Peptide-N-Glycosidase F (PNGase F) specifically cleaves the bond between asparagine and the innermost GlcNAc of N-linked glycans.[16]

-

Purification: Released glycans are separated from proteins and other contaminants using techniques like solid-phase extraction.

-

Derivatization: Permethylation is a common derivatization method that improves the stability and ionization efficiency of glycans for MS analysis.

-

Mass Spectrometry: Samples are analyzed by MALDI-TOF MS for rapid profiling or by LC-MS/MS for in-depth structural analysis and isomer separation.[17]

-

Data Analysis: The resulting spectra are interpreted using specialized software and databases to identify and quantify the different N-glycan structures.

CRISPR-Cas9 Screening for Glycosylation-Related Genes

CRISPR-Cas9-based genetic screens are a powerful approach to identify genes involved in specific cellular processes, including those that mediate cancer cell interactions with the immune system.

Objective: To identify glycosyltransferases and other genes that, when knocked out, alter the sensitivity of cancer cells to NK cell-mediated lysis.

Principle: A library of single-guide RNAs (sgRNAs) targeting all known glycosylation-related genes is introduced into a population of cancer cells expressing Cas9. The cells are then co-cultured with NK cells. Cells that survive the NK cell attack are enriched, and the sgRNAs they contain are identified by deep sequencing, revealing genes whose disruption confers resistance.

Workflow Diagram:

Detailed Protocol Outline:

-

Library Design and Preparation: A pooled sgRNA library targeting genes involved in glycosylation is synthesized and cloned into a lentiviral vector.[2]

-

Cell Line Preparation: The target cancer cell line is engineered to stably express the Cas9 nuclease.

-

Lentiviral Transduction: The sgRNA library is packaged into lentiviral particles and used to transduce the Cas9-expressing cells at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[18]

-

Selection: Transduced cells are selected using an appropriate antibiotic marker.

-

Functional Assay: The population of cells with gene knockouts is co-cultured with activated NK cells.

-

Sample Collection and Sequencing: Genomic DNA is extracted from the surviving cancer cells. The sgRNA-encoding regions are amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The frequency of each sgRNA in the surviving population is compared to its frequency in the initial population to identify sgRNAs that are significantly enriched, pointing to genes whose knockout confers a survival advantage.[2]

Therapeutic Targeting of this compound Pathways

The critical role of LacNAc-mediated signaling in cancer progression makes it an attractive target for therapeutic intervention. Strategies being explored include:

-

Inhibition of Glycosyltransferases: Targeting enzymes like MGAT5 to prevent the synthesis of pro-metastatic glycans.

-

Galectin Inhibitors: Developing small molecules or antibodies that block the interaction between galectins and LacNAc on cancer cells, thereby disrupting the galectin lattice and downstream signaling.

-

Glycan-directed Immunotherapies: Engineering immune cells (e.g., CAR-T cells) to recognize and target cancer-specific glycan structures.

Conclusion and Future Perspectives

The aberrant expression of this compound-containing glycans is a central mechanism driving malignant transformation and metastasis. The interplay between the synthetic machinery, such as MGAT5, and the glycan-binding proteins, particularly galectins, creates a pro-tumorigenic signaling nexus that promotes cell proliferation, invasion, and immune evasion. A deeper understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective anti-cancer therapies. Future research will likely focus on the development of more specific and potent inhibitors of glycosyltransferases and galectins, as well as the exploration of glycan-based biomarkers for early cancer detection and patient stratification. The continued elucidation of the cancer glycome holds immense promise for ushering in a new era of precision oncology.

References

- 1. Bioinformatics analysis revealing clinical significance of MGAT5 in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GlycoGene CRISPR library for forward genetic screens of human glycosylation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylglucosaminyltransferase V drives colorectal cancer metastasis by facilitating ZO-1 ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Mass Spectrometry Methods for Studying Glycosylation in Cancer | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Galectin-3 expression in tumor progression and metastasis of papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased expression of galectin-3 in primary gastric cancer and the metastatic lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of galectin-3 and its genetic variants in tumor risk and survival of patients with surgically resected early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional genomics identifies this compound extension of complex N-glycans as a mechanism to evade lysis by natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Underlying mechanisms of evasion from NK cells as rationale for improvement of NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vectorlabs.com [vectorlabs.com]

- 16. MALDI mass spectrometry imaging of N-linked glycans in cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Mass Spectrometry Methods for Glycomics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CRISPRCas9 Library Screening Protocol - Creative Biogene [creative-biogene.com]

N-Acetyllactosamine: A Comprehensive Technical Guide to its Discovery, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit composed of N-acetylglucosamine (GlcNAc) and galactose (Gal) residues.[1] This seemingly simple carbohydrate structure plays a profound role in a multitude of biological processes, ranging from cellular recognition and adhesion to signaling and immune responses. Its presence as a core component of N- and O-linked glycans on cell surface glycoproteins and glycolipids underscores its importance in health and disease.[1][2] This technical guide provides an in-depth exploration of the discovery, characterization, and biological significance of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Discovery and Structure

The journey of this compound's discovery is intertwined with the broader history of glycobiology. Early research in the mid-20th century focused on elucidating the carbohydrate components of glycoproteins, leading to the identification of this crucial disaccharide. Structurally, this compound exists in two primary isomeric forms, Type 1 (Galβ1-3GlcNAc) and Type 2 (Galβ1-4GlcNAc), which differ in the linkage between the galactose and N-acetylglucosamine units. These subtle structural variations have significant implications for their biological functions and recognition by glycan-binding proteins. Furthermore, LacNAc units can be reiterated to form linear or branched poly-N-acetyllactosamine chains, creating a scaffold for a diverse array of terminal modifications that fine-tune cellular interactions.[3]

Biosynthesis of this compound

The synthesis of this compound is a complex and highly regulated process that occurs within the Golgi apparatus. It involves the sequential action of specific glycosyltransferases, namely β-1,3-N-acetylglucosaminyltransferases and β-1,4-galactosyltransferases, which catalyze the alternating addition of N-acetylglucosamine and galactose residues to growing glycan chains.[2] The availability of nucleotide sugar donors, UDP-GlcNAc and UDP-Gal, is a critical factor influencing the biosynthesis and elongation of poly-N-acetyllactosamine chains.[2]

Below is a simplified representation of the core biosynthetic pathway for a Type 2 this compound unit on an N-glycan.

Caption: this compound Biosynthesis Pathway.

Biological Significance and Signaling Pathways

This compound plays a pivotal role in mediating a wide range of cellular interactions and signaling events. Its exposure on the cell surface allows it to serve as a recognition motif for a variety of glycan-binding proteins, known as lectins.

Galectin-3 Signaling

One of the most well-characterized roles of LacNAc is its interaction with Galectin-3, a β-galactoside-binding lectin.[4] Galectin-3 can recognize and bind to LacNAc units on cell surface glycoproteins, leading to the formation of a galectin-glycoprotein lattice. This lattice can modulate the clustering, localization, and signaling activity of various receptors, thereby influencing processes such as cell adhesion, proliferation, and apoptosis.[5] In cancer, aberrant glycosylation leading to increased cell surface LacNAc can enhance Galectin-3-mediated signaling, promoting tumor progression and metastasis.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tracking this compound on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly-N-Acetyllactosamine Neo-Glycoproteins as Nanomolar Ligands of Human Galectin-3: Binding Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Acetyllactosamine: The Core Unit in Glycan Complexity and Cellular Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyllactosamine (LacNAc) is a fundamental disaccharide unit, composed of galactose (Gal) and N-acetylglucosamine (GlcNAc), that serves as a primary building block for the antennae of both N-linked and O-linked glycans.[1] Its iterative addition forms poly-N-acetyllactosamine (poly-LacNAc) chains, which act as scaffolds for a vast array of terminal glycan structures, including blood group antigens and selectin ligands like sialyl Lewis X.[2][3] These structures are pivotal in mediating a wide range of biological processes, from cell-cell recognition and adhesion to immune modulation and signal transduction.[2][4] Aberrant expression of LacNAc and poly-LacNAc is a hallmark of various pathological conditions, most notably cancer, where it plays a direct role in tumor progression and metastasis.[2][5] This guide provides a comprehensive overview of LacNAc's biochemistry, its role in cellular signaling, and detailed methodologies for its study and synthesis, offering a critical resource for professionals in glycobiology and drug development.

The Structure and Biosynthesis of this compound

This compound exists primarily as two linkage isomers: Type 1 (Galβ1-3GlcNAc) and the more common Type 2 (Galβ1-4GlcNAc).[6] These units are assembled in the Golgi apparatus. The formation of poly-LacNAc chains is a critical process that extends the reach and complexity of glycan structures. This extension is achieved through the sequential and alternating action of two key glycosyltransferase families:

-

β1,4-Galactosyltransferases (β4Gal-T): These enzymes transfer galactose from a UDP-Gal donor to a terminal GlcNAc residue, forming the core LacNAc disaccharide.[7]

-

β1,3-N-Acetylglucosaminyltransferases (iGnT): This enzyme, also known as the i-extension enzyme, transfers GlcNAc to a terminal galactose of a LacNAc unit, creating the linkage for the next LacNAc repeat.[7][8]

This enzymatic cycle can repeat multiple times, creating linear or branched poly-LacNAc chains. The initiation and elongation of these chains are tightly regulated and occur preferentially on complex, multi-antennary N-glycans.[8][9]

LacNAc as a Constituent of N-Glycans and O-Glycans